molecular formula C8H8FIO B14764072 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene

2-Fluoro-1-iodo-4-methoxy-3-methylbenzene

Cat. No.: B14764072
M. Wt: 266.05 g/mol
InChI Key: XLHGOXKHBFHOBA-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodo-4-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene typically involves multiple steps. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the methyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-4-methoxy-3-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carbonyl compound, while reduction of the iodine atom can produce a hydrogen-substituted benzene derivative .

Scientific Research Applications

2-Fluoro-1-iodo-4-methoxy-3-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the functional groups on the benzene ring interact with reagents to form new products. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy and methyl groups can influence the electron density of the benzene ring, affecting its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-iodo-4-methoxy-3-methylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties. The presence of both fluorine and iodine atoms allows for unique reactivity patterns, making it valuable in synthetic chemistry and various applications .

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

2-fluoro-1-iodo-4-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8FIO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,1-2H3

InChI Key

XLHGOXKHBFHOBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)I)OC

Origin of Product

United States

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